Aniracetam

Description

Propriétés

IUPAC Name |

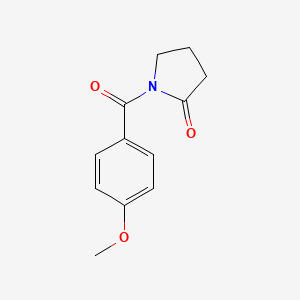

1-(4-methoxybenzoyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-10-6-4-9(5-7-10)12(15)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNRTKGTQJPIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045128 | |

| Record name | Aniracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72432-10-1 | |

| Record name | Aniracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72432-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniracetam [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aniracetam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L16LKN964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Aniracetam from 2-Pyrrolidone and Anisoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Aniracetam, a nootropic agent of the racetam class, through the reaction of 2-pyrrolidone and anisoyl chloride. This document details the core chemical principles, outlines various experimental protocols derived from scientific literature and patents, and presents quantitative data in a structured format for comparative analysis. Included are visualizations of the synthetic pathway and a generalized experimental workflow to facilitate a deeper understanding and practical application of the described methodologies.

Introduction

This compound, chemically known as 1-(4-methoxybenzoyl)-2-pyrrolidone, is a well-regarded nootropic compound recognized for its potential cognitive-enhancing effects.[1] Its synthesis is a subject of significant interest in medicinal chemistry and drug development. The most common and direct synthetic route involves the acylation of 2-pyrrolidone with anisoyl chloride. This guide focuses on this specific pathway, exploring the nuances of the reaction conditions, the role of various reagents, and the resulting yields and product purity.

Core Synthesis Pathway

The fundamental reaction for the synthesis of this compound from 2-pyrrolidone and anisoyl chloride is a nucleophilic acyl substitution. The nitrogen atom of the 2-pyrrolidone lactam ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of anisoyl chloride. This reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.

Caption: Core reaction pathway for this compound synthesis.

Experimental Protocols

Several methodologies for this synthesis have been documented, primarily differing in the choice of base, solvent, and reaction conditions. Below are detailed protocols extracted from various sources.

Protocol A: Triethylamine in Diethyl Ether

This classic method utilizes triethylamine as a base to scavenge the HCl formed during the reaction.

Experimental Procedure:

-

To a stirred solution of 25.0 g of 2-pyrrolidinone in 110 ml of absolute diethyl ether, add 40.0 g of p-methoxybenzoyl chloride.[2]

-

Cool the mixture to between 0°C and 10°C.[2]

-

While maintaining the temperature, add 52.5 ml of triethylamine.[1][2]

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to 2°C and add cold water.

-

Filter the insoluble constituents under suction and wash with water and diethyl ether.

-

Dry the resulting solid over phosphorus pentoxide.

-

Recrystallize the crude product from alcohol to obtain pure 1-(p-methoxybenzoyl)-2-pyrrolidinone.

Protocol B: Triethylamine in Toluene

This protocol employs toluene as the solvent, which allows for a higher reaction temperature.

Experimental Procedure:

-

Dissolve 17.0 g (0.2 mol) of α-pyrrolidone and 40.0 mL (0.28 mol) of triethylamine in 100.0 mL of toluene.

-

Prepare a solution of 34.2 g (0.2 mol) of p-methoxybenzoyl chloride in 40 mL of toluene.

-

Add the p-methoxybenzoyl chloride solution dropwise to the α-pyrrolidone solution, maintaining the temperature below 50°C.

-

After the addition is complete, maintain the reaction mixture at 50°C for 2 hours using a water bath.

-

Pour the reaction solution into 500 mL of water and stir.

-

Filter the mixture with suction and wash the solid with water until the chloride ion is no longer detected in the washings.

-

Dry the filter cake and recrystallize from ethanol to yield white flaky crystals of this compound.

Protocol C: Inorganic Catalysts in an Organic Solvent

A patented method describes the use of inorganic catalysts, such as hydroxides or oxides of main group elements.

Experimental Procedure:

-

React p-anisoyl chloride with 2-pyrrolidone in an organic solvent.

-

The reaction is conducted in the presence of a catalyst, which can be an oxide or hydroxide of Na, K, Li, Cs, Al, Ca, Ga, or Tl. Calcium hydroxide is noted as a preferred catalyst.

-

The molar ratio of the catalyst to 2-pyrrolidone to p-anisoyl chloride is specified as (0.05-0.5):(1-2):1.

-

The reaction is carried out at a temperature between 0-70°C for a duration of 0.5-20 hours.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited experimental protocols.

| Parameter | Protocol A | Protocol B | Protocol C |

| 2-Pyrrolidone (g) | 25.0 | 17.0 | - |

| Anisoyl Chloride (g) | 40.0 | 34.2 | - |

| Base/Catalyst | Triethylamine | Triethylamine | Oxides/Hydroxides of Na, K, Li, Cs, Al, Ca, Ga, or Tl |

| Solvent | Diethyl Ether | Toluene | Organic Solvent |

| Reaction Temp. (°C) | 0-10, RT, Reflux | <50, 50 | 0-70 |

| Reaction Time (h) | 3.5 | 2 | 0.5-20 |

| Yield (%) | - | 84.7 | Up to 84 |

| Melting Point (°C) | 121-122 | 120.2-120.8 | - |

Data not provided in the source is indicated with a dash.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: Generalized experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 2-pyrrolidone and anisoyl chloride is a robust and well-documented process. The choice of base, solvent, and temperature significantly influences the reaction efficiency and yield. While triethylamine is a commonly used base, alternative inorganic catalysts offer a different synthetic route. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development, enabling informed decisions in the synthesis and optimization of this compound production. Further research could focus on the development of more environmentally friendly and cost-effective catalytic systems.

References

Aniracetam: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniracetam, N-anisoyl-2-pyrrolidinone, is a nootropic agent of the racetam class, first synthesized by Hoffmann-La Roche in the 1970s.[1] It is recognized for its cognitive-enhancing properties and has been studied for its potential in treating various neurological conditions.[2][3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and key experimental methodologies related to this compound, intended for a scientific audience engaged in pharmaceutical research and development.

Molecular Structure and Identification

This compound is a derivative of 2-pyrrolidinone with an N-anisoyl group.[4] Its core structure consists of a five-membered lactam ring attached to a methoxy-substituted benzoyl group.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 1-(4-methoxybenzoyl)pyrrolidin-2-one[5] |

| Chemical Formula | C₁₂H₁₃NO₃ |

| Molar Mass | 219.24 g/mol |

| CAS Number | 72432-10-1 |

| SMILES String | COC1=CC=C(C=C1)C(=O)N2CCCC2=O |

| InChI Key | ZXNRTKGTQJPIJK-UHFFFAOYSA-N |

This compound does not possess any chiral centers and is therefore an achiral molecule.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to off-white crystalline solid.

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 121-122 °C |

| Boiling Point (Predicted) | 399.7 ± 34.0 °C |

| Water Solubility | Insoluble |

| Solubility in Organic Solvents | Soluble in chloroform and ethanol. Slightly soluble in methanol. Soluble in DMSO (≥ 100 mg/mL). |

| pKa (Predicted) | -1.74 ± 0.20 |

| LogP (Predicted) | 1.6 |

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of this compound involves the acylation of 2-pyrrolidinone with p-methoxybenzoyl chloride.

Protocol 4.1.1: Synthesis of this compound

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-pyrrolidinone (1.0 eq) and triethylamine (1.4 eq) in toluene.

-

Addition of Acylating Agent: While maintaining the temperature below 50°C, add a solution of p-methoxybenzoyl chloride (1.0 eq) in toluene dropwise to the reaction mixture.

-

Reaction: After the addition is complete, heat the mixture at 50°C for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add water to the mixture and stir.

-

Isolation of Crude Product: Collect the precipitated solid by suction filtration and wash with water until the filtrate is free of chloride ions.

-

Drying: Dry the crude product.

Protocol 4.1.2: Purification by Recrystallization

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or other solid impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol.

-

Drying: Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC)

-

System: Agilent ODS column (4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Methanol-0.01 mol/L Potassium dihydrogen phosphate buffer solution (25:75, v/v), pH adjusted to 3.0.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 280 nm.

-

Injection Volume: 20 µL.

Protocol 4.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

System: Reverse phase C18 column.

-

Mobile Phase: Methanol-water (60:40, v/v).

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Triple-quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.

-

Transitions: For this compound, m/z 220 → 135.

Protocol 4.2.3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

System: Shimadzu GCMS-QP2020 with an SH-Rxi™-5Sil MS column (30 m, 0.25 mm I.D., 0.25 µm df).

-

Injector Temperature: 260°C.

-

Oven Temperature Program: Hold at 60°C for 2 min, then ramp at 10°C/min to 320°C and hold for 15 min.

-

Carrier Gas: Helium.

Signaling Pathways and Mechanism of Action

This compound's nootropic effects are attributed to its modulation of several neurotransmitter systems. Its primary mechanism involves the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It also influences cholinergic, dopaminergic, and serotonergic signaling.

Glutamatergic System Modulation

This compound potentiates AMPA receptor-mediated currents, which is believed to enhance synaptic plasticity, a key process in learning and memory.

Caption: this compound's positive modulation of AMPA receptors enhances synaptic plasticity.

Protocol 5.1.1: In Vitro Assessment of AMPA Receptor Modulation

-

System: Xenopus oocytes expressing heteromeric AMPA receptors (e.g., GluR1/2/3).

-

Method: Two-electrode voltage clamp.

-

Procedure: a. Perfuse the oocytes with a standard frog Ringer's solution. b. Apply kainate (an AMPA receptor agonist) to evoke an inward current. c. After establishing a baseline response, co-apply kainate with varying concentrations of this compound or its metabolites. d. Measure the potentiation of the kainate-evoked current. e. To investigate downstream signaling, pre-incubate oocytes with specific kinase inhibitors (e.g., KN-93 for CaMKII) before applying the test compounds.

Cholinergic System Modulation

The metabolites of this compound, particularly N-anisoyl-GABA, have been shown to increase acetylcholine release in the brain.

Caption: this compound metabolites increase acetylcholine release from cholinergic neurons.

Protocol 5.2.1: In Vivo Measurement of Acetylcholine Release

-

Model: Freely moving rats (e.g., stroke-prone spontaneously hypertensive rats).

-

Technique: In vivo microdialysis.

-

Procedure: a. Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus reticularis thalami, dorsal hippocampus, or prefrontal cortex). b. Perfuse the probe with artificial cerebrospinal fluid (aCSF). c. Collect dialysate samples at regular intervals to establish a baseline acetylcholine level. d. Administer this compound (e.g., 50 mg/kg, p.o.) or its metabolites via local perfusion through the probe. e. Continue collecting dialysate samples. f. Quantify acetylcholine levels in the dialysates using a sensitive analytical method such as HPLC with electrochemical detection or LC-MS/MS.

Dopaminergic and Serotonergic System Modulation

This compound has been observed to increase the extracellular levels of dopamine and serotonin in specific brain regions.

Caption: Experimental workflow for measuring this compound's effect on monoamine release.

Protocol 5.3.1: In Vivo Measurement of Dopamine and Serotonin Release

-

Model: Freely moving rats.

-

Technique: In vivo microdialysis.

-

Procedure: a. Implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, basolateral amygdala, or dorsal hippocampus). b. Perfuse the probe with aCSF. c. Collect dialysate samples to determine baseline levels of dopamine, serotonin, and their metabolites. d. Administer this compound systemically (e.g., 30 or 100 mg/kg, p.o.). e. Collect post-administration dialysate samples. f. Analyze the samples for dopamine, serotonin, 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA) using HPLC-ECD.

Conclusion

This compound presents a multifaceted pharmacological profile, primarily characterized by its positive allosteric modulation of AMPA receptors and its influence on cholinergic, dopaminergic, and serotonergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, characterization, and functional analysis of this compound, offering valuable methodologies for researchers in the field of neuropharmacology and drug development. Further investigation into its mechanism of action and the activity of its metabolites will continue to be a key area of research.

References

Aniracetam's Neuroprotective Shield: A Technical Guide to its Defense Against Oxidative Stress

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides an in-depth analysis of the neuroprotective effects of Aniracetam, a nootropic agent of the racetam class, specifically focusing on its mechanisms of action against oxidative stress. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to elucidate this compound's potential as a neuroprotective agent.

Core Mechanisms of Neuroprotection

This compound exhibits a multi-faceted approach to neuroprotection against oxidative stress, a critical factor in the pathogenesis of neurodegenerative diseases. Its mechanisms include the modulation of key neurotransmitter systems, enhancement of neurotrophic factor expression, and direct antioxidant activities.[1]

Glutamatergic System Modulation: this compound positively modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate receptors. This modulation enhances synaptic transmission and plasticity.[1][2] By influencing AMPA receptor activity, this compound can regulate intracellular calcium ion (Ca2+) concentrations, a critical factor in neuronal survival and function.[3][4]

Neurotrophic Factor Enhancement: A significant aspect of this compound's neuroprotective profile is its ability to increase the production of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The BDNF-TrkB signaling pathway is instrumental in protecting neurons from oxidative stress.

Direct Antioxidant Effects: this compound has been shown to directly combat oxidative stress by scavenging harmful free radicals. Specifically, it has demonstrated the ability to block the formation of cytotoxic hydroxyl radicals (.OH), one of the most reactive oxygen species.

Quantitative Assessment of Neuroprotective Efficacy

The neuroprotective effects of this compound against oxidative stress have been quantified in several key studies. The following tables summarize the significant findings.

Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress

| Treatment Group | This compound Concentration (µmol/L) | Oxidative Stressor | Neuronal Viability (% of Control) | Reference |

| Control | 0 | None | 100% | Wang et al., 2006 |

| H2O2 alone | 0 | 200 µmol/L H2O2 | Significantly decreased | Wang et al., 2006 |

| This compound + H2O2 | 10 | 200 µmol/L H2O2 | Significantly rescued | Wang et al., 2006 |

| This compound + H2O2 | 100 | 200 µmol/L H2O2 | Significantly rescued | Wang et al., 2006 |

Data synthesized from the findings of Wang et al. (2006), which reported a significant rescue of H2O2-induced impairment of neuron viability with pre-treatment of this compound (10-100 µmol/L).

Table 2: Effect of this compound on Mitochondrial Membrane Potential in Oxidative Stress

| Treatment Group | This compound Concentration (µmol/L) | Oxidative Stressor | Mitochondrial Potential | Reference |

| Control | 0 | None | Normal | Wang et al., 2006 |

| H2O2 alone | 0 | 200 µmol/L H2O2 | Reduced | Wang et al., 2006 |

| This compound + H2O2 | 10 | 200 µmol/L H2O2 | Significantly rescued | Wang et al., 2006 |

Based on the study by Wang et al. (2006), which found that this compound pre-treatment significantly rescued the H2O2-induced reduction in mitochondrial potential.

Table 3: this compound's Efficacy in Reducing Hydroxyl Radical Formation

| Treatment Group | This compound Dose (mg/kg, i.p.) | Ischemia-Reperfusion Insult | Hydroxyl Radical Formation (DHBA) | % Suppression | Reference |

| Vehicle | 0 | Yes | Increased | 0% | Himori et al., 1995 |

| This compound | 100 | Yes | Significantly smaller increase | ~80% | Himori et al., 1995 |

Data from Himori et al. (1995) who demonstrated that this compound at 100 mg/kg significantly suppressed the formation of 2,3-dihydroxybenzoate (DHBA), a marker of hydroxyl radical formation, by approximately 80%.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited.

MTT Assay for Neuronal Viability

This protocol is adapted from standard MTT assay procedures and the study by Wang et al. (2006).

-

Cell Culture: Primary cortical neurons are cultured in 96-well plates at a density of 1 x 10^5 cells/well.

-

This compound Pre-treatment: Cells are pre-treated with this compound (10 µmol/L and 100 µmol/L) for 24 hours.

-

Induction of Oxidative Stress: After pre-treatment, the culture medium is replaced with a medium containing 200 µmol/L hydrogen peroxide (H2O2) for 4 hours to induce oxidative stress.

-

MTT Incubation: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Mitochondrial Membrane Potential Assay

This protocol is based on the use of a fluorescent probe as described by Wang et al. (2006).

-

Cell Culture and Treatment: Primary cortical neurons are cultured on glass coverslips and treated with this compound and H2O2 as described in the MTT assay protocol.

-

Fluorescent Staining: Cells are incubated with 500 nM MitoTracker Red CMXRos for 30 minutes at 37°C. This dye accumulates in mitochondria with active membrane potential.

-

Imaging: The cells are washed with phosphate-buffered saline (PBS) and fixed. The fluorescence intensity is observed and captured using a fluorescence microscope.

-

Quantification: The fluorescence intensity of individual neurons is quantified using imaging software. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Hydroxyl Radical Scavenging Assay

This protocol is a summary of the methodology used by Himori et al. (1995).

-

Animal Model: Male mice are used for the experiment.

-

Ischemia-Reperfusion Model: Brain ischemia is induced for 40 minutes, followed by reperfusion.

-

This compound Administration: this compound (30 or 100 mg/kg) is administered intraperitoneally before the induction of ischemia.

-

Salicylate Infusion: Salicylate is infused into the cerebroventricular space to trap hydroxyl radicals.

-

Sample Collection: Cerebroventricular perfusate is collected at various time points after reperfusion.

-

DHBA Measurement: The concentration of 2,3-dihydroxybenzoic acid (DHBA), a product of the reaction between salicylate and hydroxyl radicals, is measured in the perfusate using high-performance liquid chromatography (HPLC). The amount of DHBA formed is an index of hydroxyl radical formation.

Visualizing the Pathways of Neuroprotection

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound's neuroprotective effects against oxidative stress.

Signaling Pathway of this compound's Neuroprotection

Caption: this compound's neuroprotective signaling cascade.

Experimental Workflow for Assessing Neuroprotection

Caption: Workflow for in vitro neuroprotection assays.

Conclusion

The compiled evidence strongly indicates that this compound possesses significant neuroprotective properties against oxidative stress. Its multifaceted mechanism of action, involving the modulation of the glutamatergic system, enhancement of BDNF signaling, and direct antioxidant activity, makes it a compelling candidate for further investigation in the context of neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this whitepaper offer a solid foundation for future research and development in this promising area of neuropharmacology.

References

- 1. This compound: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound restores the effects of amyloid-beta protein or ageing on membrane fluidity and intracellular calcium concentration in mice synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective effects of this compound across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Aniracetam on Dopamine and Serotonin Release in the Brain: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals November 2025

Abstract

Aniracetam, a nootropic agent of the racetam class, has demonstrated cognitive-enhancing properties attributed to its complex interactions with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on dopaminergic and serotonergic systems. Evidence indicates that this compound does not act directly on dopamine or serotonin receptors but rather modulates their release indirectly through its influence on the glutamatergic and cholinergic systems. Key research highlights that the metabolites of this compound, particularly N-anisoyl-GABA and p-anisic acid, play a crucial role in this mechanism. By acting on nicotinic acetylcholine (nACh) and N-methyl-D-aspartate (NMDA) receptors in the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), these metabolites trigger downstream release of dopamine (DA) and serotonin (5-HT) in cortical and limbic regions. This guide summarizes the quantitative findings from key studies, details the experimental protocols used to elicit these findings, and provides visualizations of the proposed signaling pathways and experimental workflows.

Introduction

This compound (N-anisoyl-2-pyrrolidinone) is a fat-soluble nootropic compound recognized for its potential to enhance cognition, memory, and mood.[1] While its primary mechanism is often cited as the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors within the glutamatergic system, a significant body of research points to its broader influence on cerebral neurochemistry.[1][2] Specifically, its ability to modulate the release of key monoamine neurotransmitters, dopamine and serotonin, is integral to its anxiolytic and antidepressant-like effects.[3][4] Understanding the precise mechanisms and quantitative impact of this compound on these pathways is critical for the development of targeted neurological therapies. This document synthesizes the pivotal research, focusing on the indirect pathways involving cholinergic and glutamatergic systems that ultimately lead to enhanced DA and 5-HT release in brain regions such as the prefrontal cortex (PFC), basolateral amygdala, and dorsal hippocampus.

Core Mechanism of Action

The prevailing evidence suggests that this compound's influence on dopamine and serotonin is not direct, but rather a downstream consequence of its interaction with upstream neurotransmitter systems. The process is primarily mediated by its major metabolites after oral administration.

-

Metabolism: this compound is metabolized into several compounds, most notably N-anisoyl-GABA (N-anisoyl-γ-aminobutyric acid) and p-anisic acid.

-

Action on VTA and DRN: These metabolites target the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN), which are the primary production centers for dopamine and serotonin, respectively.

-

Receptor Interaction: Within the VTA and DRN, N-anisoyl-GABA interacts with somatodendritic nicotinic acetylcholine (nACh) receptors and N-methyl-D-aspartate (NMDA) receptors.

-

Neurotransmitter Release: The activation of these receptors stimulates the dopaminergic neurons in the VTA and serotonergic neurons in the DRN, leading to increased release of dopamine and serotonin in their projection areas, including the prefrontal cortex, basolateral amygdala, and dorsal hippocampus.

This indirect pathway, initiated by this compound's metabolites and mediated by cholinergic and glutamatergic receptors, is the foundational mechanism for its observed effects on dopaminergic and serotonergic tone.

Quantitative Data on Neurotransmitter Release

The primary research quantifying this compound's effects on dopamine and serotonin release was conducted by Nakamura, Shirane, and colleagues. Their work utilized an in vivo microdialysis approach in stroke-prone spontaneously hypertensive rats (SHRSP), an animal model relevant to cerebrovascular cognitive impairment. The studies consistently report a dose-dependent increase in extracellular dopamine and serotonin levels in specific brain regions following oral administration of this compound.

| Neurotransmitter | Brain Region | Dosage (Oral) | Observed Effect | Reference |

| Dopamine (DA) | Prefrontal Cortex (PFC) | 30 & 100 mg/kg | Dose-dependent enhancement of release | |

| Dopamine (DA) | Basolateral Amygdala | 30 & 100 mg/kg | Dose-dependent enhancement of release | |

| Dopamine (DA) | Dorsal Hippocampus | 30 & 100 mg/kg | Dose-dependent enhancement of release | |

| Serotonin (5-HT) | Prefrontal Cortex (PFC) | 30 & 100 mg/kg | Dose-dependent enhancement of release | |

| Serotonin (5-HT) | Basolateral Amygdala | 30 & 100 mg/kg | Dose-dependent enhancement of release | |

| Serotonin (5-HT) | Dorsal Hippocampus | 30 & 100 mg/kg | Dose-dependent enhancement of release | |

| Dopamine (DA) | Striatum | 30 & 100 mg/kg | No significant change | |

| Dopamine (DA) | Nucleus Accumbens | 30 & 100 mg/kg | No significant change | |

| Serotonin (5-HT) | Striatum | 30 & 100 mg/kg | No significant change | |

| Serotonin (5-HT) | Nucleus Accumbens | 30 & 100 mg/kg | No significant change |

Note: The referenced abstracts report "enhanced" or "increased" release but do not provide specific percentage increases or absolute concentration values. Access to the full-text articles containing these figures is required for a more detailed quantitative summary.

Experimental Protocols

The foundational data on this topic was generated using in vivo microdialysis. This technique allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals, providing a dynamic view of neurotransmitter release.

Key Experiment: In Vivo Microdialysis in SHRSP Rats

-

Subjects: Stroke-prone spontaneously hypertensive rats (SHRSP) were used as the primary animal model, with Wistar Kyoto rats serving as normotensive controls.

-

Surgery and Probe Implantation:

-

Rats were anesthetized and placed in a stereotaxic frame.

-

A guide cannula was surgically implanted, targeting specific brain regions such as the prefrontal cortex, basolateral amygdala, or dorsal hippocampus.

-

The cannula was secured to the skull with dental cement. Animals were allowed a recovery period post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (with a semipermeable membrane) was inserted through the guide cannula into the target brain region.

-

The probe was perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate.

-

After a stabilization period to achieve baseline neurotransmitter levels, dialysate samples were collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration: this compound, suspended in a vehicle solution, was administered orally (p.o.) at doses of 30 mg/kg or 100 mg/kg.

-

Sample Analysis: The collected dialysate samples were analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, and their respective metabolites.

-

Mechanism Elucidation: To confirm the role of the cholinergic and glutamatergic systems, specific antagonists were used. For instance, mecamylamine, an nACh and NMDA receptor antagonist, was locally perfused into the VTA or DRN to observe if it blocked the effects of orally administered this compound on cortical neurotransmitter release.

Conclusion and Future Directions

The research to date provides a compelling, albeit indirect, mechanism for this compound's effects on dopamine and serotonin release. The involvement of its metabolites acting on cholinergic and glutamatergic receptors in the VTA and DRN is a critical finding, explaining the region-specific enhancement of monoamine transmission in the cortex and limbic system. This site-specificity is significant, as it differentiates this compound from direct-acting dopaminergic or serotonergic agents and may account for its unique pharmacological profile.

For drug development professionals, these findings suggest that targeting the metabolic pathway of this compound or developing analogues of N-anisoyl-GABA could yield novel compounds with refined modulatory effects on mood and cognition. Future research should focus on obtaining the full quantitative dose-response curves in various brain regions. Furthermore, replicating these experiments in non-pathological animal models would clarify whether these effects are specific to conditions of cerebrovascular compromise or are generalizable. Finally, bridging these preclinical findings to human subjects through advanced neuroimaging and neurochemical analysis will be the ultimate step in validating the therapeutic potential of this mechanism.

References

- 1. neurotransmitters dopamine serotonin: Topics by Science.gov [science.gov]

- 2. fibrose nach anwendung: Topics by Science.gov [science.gov]

- 3. Anxiolytic effects of this compound in three different mouse models of anxiety and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]

Aniracetam's Impact on Brain-Derived Neurotrophic Factor (BDNF) Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the impact of aniracetam, a nootropic agent of the racetam class, on the expression of Brain-Derived Neurotrophic Factor (BDNF). This compound is a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and metabotropic glutamate receptors (mGluRs), and its cognitive-enhancing effects are increasingly being linked to its ability to upregulate BDNF.[1][2] This document synthesizes the available quantitative data, details the experimental protocols utilized for BDNF measurement, and visually elucidates the intricate signaling pathways through which this compound exerts its neurotrophic effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound (N-anisoyl-2-pyrrolidinone) is a well-established cognitive enhancer known to modulate glutamatergic neurotransmission.[2] Its primary mechanism of action involves the positive allosteric modulation of AMPA receptors, which enhances synaptic plasticity.[1][3] Emerging evidence strongly suggests that a significant component of this compound's therapeutic potential lies in its capacity to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and differentiation. This guide delves into the specifics of this interaction, providing a technical overview for advanced scientific audiences.

Quantitative Impact of this compound on BDNF Expression

The upregulation of BDNF by this compound has been quantified in several preclinical studies. These findings are crucial for understanding the dose-response relationship and the therapeutic window of this compound's neurotrophic effects.

| Experimental Model | This compound Dosage/Condition | Key Findings | Reference |

| In vitro (unspecified cell type) | Co-administration with AMPA | BDNF levels increased 1.5-fold; levels remained elevated for 6 hours. | |

| In vivo (Rat model of ischemic stroke) | 50 mg/kg i.p. (sequential treatment) | Significantly increased expression of BDNF and its receptor, TrkB. |

Signaling Pathways of this compound-Mediated BDNF Upregulation

This compound's influence on BDNF expression is not direct but is mediated through a cascade of intracellular signaling events initiated by its modulation of glutamate receptors.

Primary Mechanism: Glutamate Receptor Modulation

This compound's primary targets are the AMPA and metabotropic glutamate receptors. By binding to these receptors, it potentiates their response to glutamate, leading to increased neuronal activity and subsequent downstream signaling.

Downstream Signaling Cascades

The increased neuronal activity and calcium influx triggered by this compound activate several key intracellular signaling pathways that converge on the regulation of BDNF gene transcription. The two primary pathways implicated are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

Activation of both the PI3K/Akt and MAPK/ERK pathways leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to the promoter region of the BDNF gene, initiating its transcription and subsequent translation into BDNF protein.

Experimental Protocols for BDNF Measurement

The quantification of BDNF in response to this compound treatment relies on established molecular biology techniques. The following are detailed methodologies for the key experiments cited in the literature.

Western Blotting for BDNF Protein Quantification

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

Protocol Details:

-

Tissue Preparation: Hippocampal or cortical tissue from this compound-treated and control animals is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.

-

Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.

-

SDS-PAGE: Protein samples are denatured and loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for BDNF, followed by incubation with a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).

-

Detection and Analysis: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light signal is captured, and the intensity of the bands corresponding to BDNF is quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Protocol Details:

-

Plate Preparation: A 96-well microplate is coated with a capture antibody specific for BDNF.

-

Sample and Standard Addition: Samples (e.g., serum, plasma, or cell culture supernatant) and a series of known BDNF standards are added to the wells. The plate is incubated to allow the BDNF to bind to the capture antibody.

-

Washing: The plate is washed to remove any unbound substances.

-

Detection Antibody: A biotinylated detection antibody that also recognizes BDNF is added to the wells and incubated.

-

Streptavidin-HRP: After another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added. Streptavidin binds to the biotin on the detection antibody.

-

Substrate Addition: A TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added, which is converted by HRP into a colored product.

-

Measurement: A stop solution is added to terminate the reaction, and the absorbance of each well is measured at 450 nm using a microplate reader. The concentration of BDNF in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

The evidence strongly indicates that this compound's cognitive-enhancing properties are, at least in part, attributable to its ability to increase the expression of BDNF. This is achieved through the positive modulation of AMPA and metabotropic glutamate receptors, which triggers downstream signaling cascades involving the PI3K/Akt and MAPK/ERK pathways, ultimately leading to CREB-mediated transcription of the BDNF gene. The quantitative data, while still emerging, supports a significant and lasting increase in BDNF levels following this compound administration. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other nootropic compounds' effects on neurotrophic factor expression. Further research is warranted to fully elucidate the therapeutic implications of these findings for a range of neurological and psychiatric disorders.

References

- 1. Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the TrkB Neurotrophin Receptor Is Induced by Antidepressant Drugs and Is Required for Antidepressant-Induced Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Aniracetam: An In-Depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Aniracetam in animal models. This compound, a nootropic agent of the racetam class, has been the subject of numerous studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is critical for the development of novel cognitive enhancers and for designing preclinical and clinical studies. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the metabolic and signaling pathways associated with this compound and its primary metabolites.

Pharmacokinetic Profile of this compound and Its Metabolites

This compound is characterized by rapid absorption and extensive first-pass metabolism following oral administration in animal models, primarily rats and mice.[1][2] The parent compound has a very short half-life and low bioavailability, with its pharmacological effects largely attributed to its active metabolites.[3] The primary metabolites identified are N-anisoyl-GABA (ABA), 2-pyrrolidinone (PD), and p-anisic acid (AA).[3]

Plasma Pharmacokinetics in Rats

Studies in rats have demonstrated that after oral administration, this compound is quickly absorbed, with peak plasma concentrations (Cmax) reached within 20 to 30 minutes. However, the plasma concentration of the parent drug declines rapidly. In contrast, its metabolites, particularly N-anisoyl-GABA, are found in significantly higher concentrations and are retained in the plasma for a more extended period.

Table 1: Plasma Pharmacokinetic Parameters of this compound and its Metabolites in Rats Following Oral Administration

| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Bioavailability (%) | Reference |

| This compound | 50 | ~1 | 20 | 8.6 - 11.4 | |

| This compound | 100 | - | 20 | - |

Note: Specific Cmax and AUC values for the metabolites after oral administration of this compound are not consistently reported in the literature, as studies often focus on the parent drug's rapid disappearance and the appearance of metabolites.

Following intravenous administration, this compound also shows rapid elimination from the plasma. The pharmacokinetic profile after intravenous administration has been described by a multi-compartment model.

Table 2: Plasma Pharmacokinetic Parameters of this compound and its Metabolites in Rats Following Intravenous Administration

| Compound | Dose (mg/kg) | Half-life (t½) | AUC (µg·h/mL) | Reference |

| This compound | - | Rapid | - | |

| N-anisoyl-GABA (ABA) | - | Rapid | - | |

| p-Anisic Acid (AA) | - | Non-linear elimination | - | |

| 2-Pyrrolidinone (PD) | - | Sustained levels | - |

Note: The available literature often describes the kinetics qualitatively (e.g., "rapid decline," "sustained levels") rather than providing specific quantitative values in a tabular format for IV administration of this compound and its subsequent metabolite formation.

Brain Distribution

A crucial aspect of this compound's pharmacology is the distribution of the parent drug and its metabolites into the brain. Studies in rats have shown that this compound and its metabolites, p-anisic acid and 2-pyrrolidinone, are rapidly distributed to the brain after both intravenous and oral administration. However, the concentration of intact this compound in the brain is low. In contrast, 2-pyrrolidinone achieves significantly higher and more sustained levels in the brain, suggesting it may play a key role in the therapeutic effects of this compound. The brain-to-plasma area under the curve (AUC) ratio for 2-pyrrolidinone is substantially higher than that for this compound and p-anisic acid.

Table 3: Brain/Plasma AUC Ratios of this compound and its Metabolites in Rats

| Compound | Brain/Plasma AUC Ratio (%) | Brain Regions Studied | Reference |

| This compound (AP) | 2.4 - 3.2 | Cerebral cortex, hippocampus, thalamus | |

| p-Anisic Acid (AA) | 3.9 - 4.2 | Cerebral cortex, hippocampus, thalamus | |

| 2-Pyrrolidinone (PD) | 53 - 55 | Cerebral cortex, hippocampus, thalamus |

Metabolism of this compound

This compound undergoes rapid and extensive metabolism in vivo, with the primary metabolic pathway being the cleavage of the amide bond. This process yields N-anisoyl-GABA and 2-pyrrolidinone. P-anisic acid is also a major metabolite.

The subsequent metabolism of the primary metabolites is less well-documented in the context of this compound administration. However, p-anisic acid is known to undergo further biotransformation, including conjugation. 2-Pyrrolidinone is a cyclic lactam of gamma-aminobutyric acid (GABA) and its metabolic fate can involve ring-opening to form GABA.

Experimental Protocols

This section details the common methodologies employed in the pharmacokinetic and metabolic studies of this compound in animal models.

Animal Models and Dosing

-

Species: Male Wistar or Sprague-Dawley rats are the most commonly used animal models. C57BL/6J mice have also been used.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

-

Dosing:

-

Oral (p.o.): this compound is often administered as a suspension in a vehicle such as a carboxymethylcellulose solution or a mixture of sucrose and gelatin via oral gavage. Doses typically range from 50 to 100 mg/kg.

-

Intravenous (i.v.): For intravenous studies, this compound is dissolved in a suitable vehicle like saline and administered through a cannulated vein (e.g., jugular vein).

-

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing. For serial sampling, a cannulated vessel is often used. Plasma is separated by centrifugation.

-

Brain Tissue Sampling: Animals are euthanized at specific time points, and brains are rapidly excised. Brain regions of interest, such as the cortex, hippocampus, and thalamus, are dissected.

-

Sample Preparation:

-

Protein Precipitation: A common method for plasma and brain homogenate samples is protein precipitation using organic solvents like methanol or acetonitrile.

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques can be used for cleaner samples and to concentrate the analytes.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques used for the quantification of this compound and its metabolites.

Table 4: Representative HPLC Method Parameters for this compound and Metabolites

| Parameter | Description | Reference |

| Column | Agilent ODS (4.6mm x 150mm, 5 µm) or Hypersil BDS-CN (150 mm × 4.0 mm, 5 μm) | |

| Mobile Phase | Methanol-0.01 mol/L Potassium dihydrogen phosphate buffer (25:75, pH 3.0) or a gradient with phosphate buffer and acetonitrile | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 280 nm or varied wavelengths (210, 250, 280 nm) | |

| Injection Volume | 20 µL |

Table 5: Representative LC-MS/MS Method Parameters for this compound and Metabolites

| Parameter | Description | Reference |

| Column | Venusil ASB C₁₈ | |

| Mobile Phase | Methanol-ammonium acetate (10 mmol/L) (30:70, v/v) | |

| Ionization | Electrospray Ionization (ESI), typically in negative mode for N-anisoyl-GABA | |

| Detection | Multiple Reaction Monitoring (MRM) | |

| MRM Transitions | N-anisoyl-GABA: m/z 235.8 → m/z 106.6 |

Signaling Pathways Modulated by this compound and its Metabolites

The cognitive-enhancing effects of this compound are believed to be mediated through the modulation of several neurotransmitter systems. Both the parent compound and its metabolites contribute to these effects.

Glutamatergic System Modulation

This compound is a known positive allosteric modulator of AMPA receptors, which are a type of ionotropic glutamate receptor. This modulation enhances glutamatergic neurotransmission. The metabolite 2-pyrrolidinone has also been shown to potentiate AMPA receptor responses.

Cholinergic, Dopaminergic, and Serotonergic System Interactions

This compound and its metabolites, particularly N-anisoyl-GABA, have been shown to influence cholinergic, dopaminergic, and serotonergic systems. N-anisoyl-GABA can enhance the release of dopamine and serotonin in brain regions like the prefrontal cortex, which is thought to be mediated through nicotinic acetylcholine (nACh) and NMDA receptors.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by rapid metabolism and the formation of several active metabolites. The parent compound exhibits low bioavailability and brain penetration, while its metabolite, 2-pyrrolidinone, demonstrates significant accumulation in the brain. The pharmacological effects of this compound are likely a result of the combined actions of the parent drug and its metabolites on multiple neurotransmitter systems, most notably the glutamatergic, cholinergic, dopaminergic, and serotonergic systems. The experimental protocols outlined in this guide provide a foundation for the design and execution of future preclinical studies aimed at further characterizing the ADME properties of this compound and other nootropic agents. A thorough understanding of these pharmacokinetic and metabolic pathways is essential for the continued development and optimization of cognitive-enhancing therapies.

References

Methodological & Application

Application Notes and Protocols for Aniracetam Dosage in Cognitive Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Aniracetam dosage, administration, and its effects on cognitive function in mouse models. The following protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the nootropic potential of this compound.

Introduction

This compound, a member of the racetam family of nootropic compounds, is recognized for its potential cognitive-enhancing properties.[1] Its mechanism of action is multifaceted, primarily involving the modulation of the glutamatergic system, specifically by enhancing the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3][4] This modulation leads to increased synaptic transmission and is thought to be a key contributor to its cognitive benefits. Additionally, this compound influences cholinergic, dopaminergic, and serotonergic systems and has demonstrated neuroprotective properties, including the promotion of brain-derived neurotrophic factor (BDNF) synthesis.

Quantitative Data Summary

The following table summarizes this compound dosages and their observed effects in cognitive studies conducted in mice. It is important to note that the efficacy of this compound can be influenced by the mouse strain and the specific cognitive domain being assessed.

| Dosage (mg/kg) | Administration Route | Mouse Strain | Key Cognitive Outcomes | Reference |

| 50 | Oral | C57BL/6J | No significant alteration in spatial learning, associative learning, motor learning, or anxiety-like behavior in healthy mice. | |

| 50 | Oral | Aged Rats (16-18 months) | Restored object recognition. | |

| 100 | Oral | C57BL/6J | No significant improvement in spatial learning, fear learning, or motor learning in healthy mice. | |

| 100 | Intraperitoneal | TARP γ-8 Knockout | Ameliorated hyperactivity, and deficits in recognition memory, short-term memory, and long-term memory. | |

| 10, 50, 100 | Intraperitoneal | Mice (unspecified) | Dose-dependently restored morphine antinociception and reduced opioid tolerance. |

Experimental Protocols

This compound Preparation and Administration

Materials:

-

This compound powder

-

Vehicle (e.g., 10% 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) in saline)

-

Oral gavage needles (for oral administration)

-

Syringes and needles (for intraperitoneal injection)

-

Vortex mixer

-

Scale

Protocol:

-

Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg or 100 mg/kg) and the weight of the mice.

-

Prepare the vehicle solution. For a 10% 2-HP-β-CD solution, dissolve 10g of 2-HP-β-CD in 100 mL of sterile saline.

-

Suspend the this compound powder in the vehicle. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

-

For oral administration, draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle. Gently restrain the mouse and administer the solution directly into the stomach.

-

For intraperitoneal (i.p.) injection, draw the calculated volume into a syringe. Inject the solution into the lower abdominal quadrant of the mouse.

-

Administer this compound or placebo 30 minutes prior to the commencement of behavioral testing to allow for optimal absorption and bioavailability.

Behavioral Assays for Cognitive Function

Materials:

-

Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.

-

Submerged platform (10 cm in diameter), placed 1-2 cm below the water surface.

-

Visual cues placed around the pool.

-

Video tracking system.

Protocol:

-

Acquisition Phase (4-5 days):

-

Divide each day into 4 trials for each mouse.

-

Gently place the mouse into the water at one of four starting positions, facing the pool wall.

-

Allow the mouse to swim and locate the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length using the video tracking system.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the pool.

-

Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Materials:

-

Fear conditioning chamber with a grid floor connected to a shock generator.

-

Sound-attenuating box.

-

Video camera.

-

Software to control stimulus presentation and record behavior.

Protocol:

-

Training Phase:

-

Place the mouse in the conditioning chamber and allow it to explore for a 3-minute habituation period.

-

Present an auditory cue (conditioned stimulus, CS; e.g., an 80 dB tone for 30 seconds).

-

During the final 2 seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.7 mA for 2 seconds).

-

Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

-

-

Contextual Fear Test (24 hours after training):

-

Place the mouse back into the same conditioning chamber.

-

Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) over a 5-minute period. No CS or US is presented.

-

-

Cued Fear Test (48 hours after training):

-

Place the mouse in a novel context (different shape, color, and odor).

-

Allow for a 3-minute habituation period.

-

Present the auditory CS for 3 minutes.

-

Record the percentage of time spent freezing during the CS presentation.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in mice.

Caption: Proposed signaling pathway of this compound's cognitive-enhancing effects.

Caption: A typical experimental workflow for evaluating this compound in mice.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective effects of this compound across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Gavage Administration of Aniracetam in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniracetam (N-anisoyl-2-pyrrolidinone) is a nootropic agent of the racetam class, known for its cognitive-enhancing properties. It is a subject of research for its potential therapeutic effects in conditions associated with cognitive decline. This compound is characterized by its poor aqueous solubility, which necessitates specific formulation strategies for consistent and accurate oral administration in preclinical studies involving rodent models.[1] This document provides a comprehensive protocol for the preparation and oral gavage administration of this compound to rats, summarizes relevant quantitative data, and illustrates the experimental workflow and associated signaling pathways.

Quantitative Data Summary

Recommended Dosages for Oral Administration in Rats

The following table summarizes dosages of this compound used in various studies involving rats. A dose of 50 mg/kg is frequently cited as effective.

| Dosage (mg/kg) | Administration Route | Observed Effect | Reference |

| 30 mg/kg | Oral | Partial recovery of choice accuracy and lever response in aged rats. | [2] |

| 50 mg/kg | Oral | Amelioration of scopolamine-induced amnesia. | [3] |

| 50 mg/kg | Oral | Reversal of learning and memory deficits in rats with experimentally induced cognitive impairment. | |

| 25, 50, 100 mg/kg | Oral | General range for clinical studies. | |

| 10, 50, 100 mg/kg | Intraperitoneal | Increased active avoidance responses and counteracted scopolamine-induced memory failure. | [4] |

Pharmacokinetic Parameters of this compound in Rats

This compound is rapidly metabolized and has low bioavailability when administered orally.[5]

| Parameter | Value (for 50 mg/kg oral dose) | Notes | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~20-30 minutes | This compound reaches peak plasma levels quickly after oral administration. | |

| Bioavailability | 8.6% - 11.4% | Oral bioavailability is notably low due to extensive first-pass metabolism. | |

| Metabolites | N-anisoyl-GABA, p-anisic acid (AA), 2-pyrrolidinone (PD) | The metabolites, particularly 2-pyrrolidinone, are more sustained in the brain than the parent compound. |

Experimental Protocols

Preparation of this compound Suspension for Oral Gavage

Due to its low water solubility, this compound should be administered as a suspension. Sodium carboxymethyl cellulose (CMC-Na) is a suitable vehicle for creating a homogeneous suspension.

Materials:

-

This compound powder

-

Sodium carboxymethyl cellulose (CMC-Na)

-

Distilled water

-

Weighing scale

-

Mortar and pestle (optional, for particle size reduction)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Vehicle Preparation (0.5% CMC-Na Solution):

-

Weigh 0.5 g of CMC-Na.

-

Heat approximately 80 mL of distilled water to 60-70°C.

-

Slowly add the CMC-Na to the heated water while stirring continuously with a magnetic stirrer to prevent clumping.

-

Continue stirring until the CMC-Na is fully dissolved.

-

Allow the solution to cool to room temperature.

-

Transfer the solution to a 100 mL volumetric flask and add distilled water to reach the final volume. Mix thoroughly.

-

-

This compound Suspension Preparation (Example: 10 mg/mL for a 50 mg/kg dose in a 250g rat):

-

Dose Calculation:

-

Dose (mg) = Animal Weight (kg) x Desired Dosage (mg/kg)

-

Example: 0.25 kg x 50 mg/kg = 12.5 mg

-

-

Volume Calculation:

-

Administration volume is typically between 5-10 mL/kg for rats.

-

Example (using 5 mL/kg): 0.25 kg x 5 mL/kg = 1.25 mL

-

-

Concentration Calculation:

-

Concentration (mg/mL) = Dose (mg) / Volume (mL)

-

Example: 12.5 mg / 1.25 mL = 10 mg/mL

-

-

Suspension Preparation:

-

Weigh the required amount of this compound powder. For better suspension, briefly triturate the powder with a mortar and pestle to ensure a fine consistency.

-

In a suitable container, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a paste.

-

Gradually add the remaining volume of the vehicle while continuously stirring with a magnetic stirrer.

-

Continue stirring for at least 15-20 minutes to ensure a uniform and homogeneous suspension.

-

Always stir the suspension immediately before drawing each dose to ensure consistency.

-

-

Protocol for Oral Gavage Administration in Rats

This procedure should be performed by trained personnel to minimize stress and risk of injury to the animal.

Materials:

-

Rat restraint device (optional)

-

Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a ball tip for adult rats).

-

Syringe (1-3 mL, depending on the administration volume)

-

Prepared this compound suspension

Procedure:

-

Animal Handling and Restraint:

-

Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be immobilized.

-

Position the rat vertically, ensuring the head and body are aligned to create a straight path to the esophagus.

-

-

Measuring the Gavage Needle Insertion Depth:

-

Before the first administration for a group of similarly sized rats, measure the correct insertion depth. Place the gavage needle externally along the rat's body so that the tip is at the level of the last rib.

-

Mark the needle at the rat's snout. Do not insert the needle past this mark to avoid perforating the stomach.

-

-

Administration:

-

Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle.

-

Gently insert the ball tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the pharynx.

-

The rat will instinctively swallow as the needle enters the esophagus. The needle should slide down smoothly without resistance. Never force the needle. If resistance is met, withdraw and re-attempt.

-

Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the suspension.

-

After administration, gently and smoothly withdraw the needle along the same path of insertion.

-

-

Post-Procedure Monitoring:

-

Return the rat to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.

-

Visualizations

Experimental Workflow

References

- 1. Designing a Formulation of the Nootropic Drug this compound Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Aniracetam Solutions for Intraperitoneal Injection in Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Aniracetam, a nootropic agent known for its cognitive-enhancing effects, is characterized by its poor aqueous solubility, presenting a significant challenge for parenteral administration in research settings.[1][2][3][4] This document provides detailed application notes and protocols for the preparation of this compound solutions suitable for intraperitoneal (IP) injection in animal models, ensuring consistent and reliable dosing for preclinical studies.

Data Presentation: this compound Solubility in Various Vehicles

The selection of an appropriate solvent system is critical for achieving the desired concentration and ensuring the stability and biocompatibility of the this compound solution for intraperitoneal injection. The following table summarizes quantitative data on the solubility of this compound in different solvent systems.

| Vehicle Composition | Achieved this compound Concentration | Notes | Source(s) |

| Water (pH 7.5) | 0.138 mg/mL | Baseline aqueous solubility. | [3] |

| Water with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 36.44 mg/mL | Significant solubility enhancement. | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution suitable for in vivo use. | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Cyclodextrin-based co-solvent system. | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | An oil-based vehicle. | |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | High solubility, but typically used as a stock solution vehicle due to potential toxicity at high concentrations. | |

| Ethanol | 11 mg/mL |

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for intraperitoneal injection. It is crucial to use sterile techniques and high-purity reagents to minimize the risk of infection and confounding experimental results.

Protocol 1: Preparation of this compound Solution using a Co-Solvent System

This protocol is suitable for achieving a moderate concentration of this compound in a clear solution.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Polyethylene Glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Sterile Saline (0.9% NaCl)

-

Sterile vials

-

Sterile syringes and needles

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of this compound powder in a sterile vial.

-

Add the required volume of DMSO to the this compound powder. This should constitute 10% of the final volume.

-

Vortex the mixture until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution.

-

Sequentially add PEG300 (40% of final volume) and Tween-80 (5% of final volume), mixing thoroughly after each addition.

-

Finally, add the sterile saline (45% of final volume) to the mixture and vortex until a clear, homogeneous solution is obtained.

-

Visually inspect the solution for any precipitates before use.

Protocol 2: Preparation of this compound Solution using Cyclodextrins

This protocol is ideal for achieving a higher aqueous concentration of this compound.

Materials:

-

This compound powder

-

2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

-

Sterile water for injection or sterile saline

-

Sterile vials

-

Sterile syringes and needles

-

Magnetic stirrer and stir bar

-

Vortex mixer

Procedure:

-

Prepare the cyclodextrin solution. For example, to prepare a 20% SBE-β-CD solution, dissolve 20g of SBE-β-CD in 100mL of sterile saline.

-

Weigh the required amount of this compound powder in a sterile vial.

-

Add the prepared cyclodextrin solution to the this compound powder.

-

Stir the mixture vigorously using a magnetic stirrer or vortex mixer until the this compound is fully dissolved. This may take some time.

-

If preparing a stock in DMSO first (as per the table), dissolve this compound in 10% of the final volume of DMSO, then add 90% of the cyclodextrin solution.

-

Ensure the final solution is clear and free of any particulate matter.

Mandatory Visualizations

This compound Solution Preparation Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Designing a Formulation of the Nootropic Drug this compound Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designing a Formulation of the Nootropic Drug this compound Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Utilizing the Morris Water Maze to Assess Spatial Memory after Aniracetam Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction